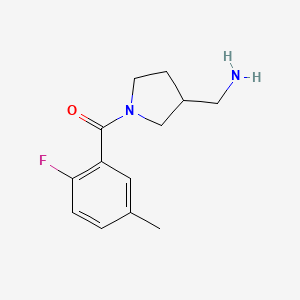![molecular formula C14H8Br2Cl2O2 B14915462 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Br2Cl2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Applications De Recherche Scientifique
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to potential therapeutic or antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 3,4-dichlorobenzyl group, making it less complex and potentially less active in certain applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may reduce its reactivity and versatility in chemical reactions.
3,4-Dibromobenzaldehyde: Similar in structure but lacks the 3,4-dichlorobenzyl group, affecting its chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C14H8Br2Cl2O2 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
3,5-dibromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2Cl2O2/c15-10-3-9(6-19)4-11(16)14(10)20-7-8-1-2-12(17)13(18)5-8/h1-6H,7H2 |
Clé InChI |
NESQWQMNNFKOHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


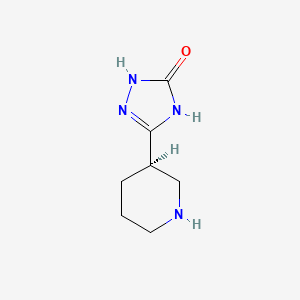


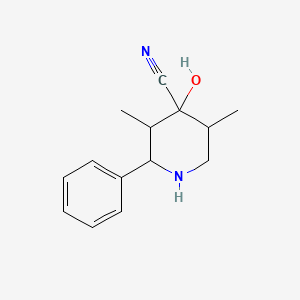

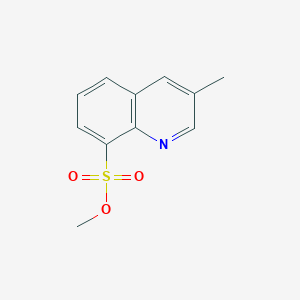
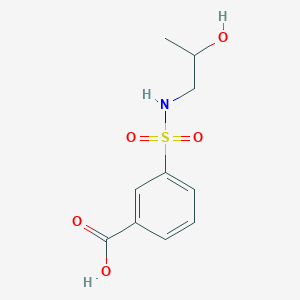
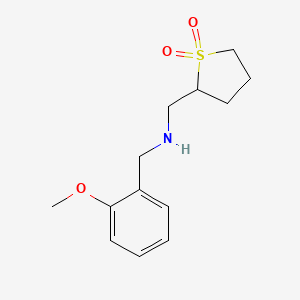
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)

![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)

